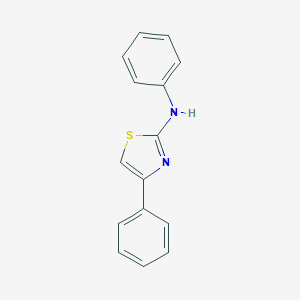

N,4-diphenyl-1,3-thiazol-2-amine

Beschreibung

BenchChem offers high-quality N,4-diphenyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-diphenyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,4-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWKQAPUYLLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359256 | |

| Record name | N,4-diphenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-16-9 | |

| Record name | N,4-diphenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of N,4-diphenyl-1,3-thiazol-2-amine

Abstract

The N,4-diphenyl-1,3-thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive framework for the systematic screening and evaluation of this compound and its analogs. We delve into the core principles and practical methodologies for assessing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to facilitate a robust and efficient screening cascade. We will explore the mechanistic underpinnings of its therapeutic potential, from tubulin polymerization inhibition in oncology to the suppression of key inflammatory enzymes. Detailed, step-by-step protocols for essential in vitro assays are provided, alongside data interpretation guidelines and visualizations of key pathways and workflows.

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone of numerous pharmacologically active compounds, including clinically approved drugs.[1] Its synthetic tractability, primarily through the Hantzsch thiazole synthesis, allows for extensive structural diversification, making it an attractive starting point for drug discovery campaigns.[2][3] The N,4-diphenyl-1,3-thiazol-2-amine core, in particular, has emerged as a lead structure with potent and varied biological effects. This guide outlines a strategic approach to systematically unravel and quantify these activities.

Our screening strategy is designed as a hierarchical cascade, commencing with broad primary assays to identify initial "hits" across multiple therapeutic areas, followed by more specific secondary and tertiary assays to validate these findings and elucidate the underlying mechanisms of action.

Figure 1: A proposed screening cascade for N,4-diphenyl-1,3-thiazol-2-amine derivatives.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of evidence points to the potent antiproliferative properties of N,4-diphenyl-1,3-thiazol-2-amine derivatives against a range of human cancer cell lines.[4] A primary mechanism of action for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4]

Primary Screening: Cell Viability Assessment

The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, HT29) in appropriate media and conditions.[5][6]

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Secondary Screening: Elucidating the Mechanism of Action

This assay directly measures the effect of the compound on the in vitro assembly of microtubules.

Experimental Protocol: Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer.[9][10]

-

Compound Incubation: In a 96-well plate, incubate the reaction mixture with various concentrations of the test compound. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.[9]

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.[10]

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[10]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to controls to determine if the compound inhibits or enhances tubulin polymerization.

Compounds that interfere with microtubule dynamics often cause cell cycle arrest, typically at the G2/M phase.[4] This can be quantified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[11]

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[12]

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[13]

Figure 2: Proposed mechanism of anticancer action for N,4-diphenyl-1,3-thiazol-2-amine.

In Silico Analysis: Molecular Docking

Molecular docking studies can provide valuable insights into the binding interactions between N,4-diphenyl-1,3-thiazol-2-amine and the colchicine-binding site on tubulin.[4]

Protocol: Molecular Docking

-

Protein and Ligand Preparation: Obtain the crystal structure of tubulin (e.g., from the Protein Data Bank) and prepare the 3D structure of the N,4-diphenyl-1,3-thiazol-2-amine molecule.[14][15]

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the colchicine-binding site.[16][17]

-

Analysis: Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[18]

Antimicrobial Activity: A Broad-Spectrum Approach

Derivatives of N,4-diphenyl-1,3-thiazol-2-amine have demonstrated promising activity against a variety of bacterial and fungal pathogens.[2][5] A systematic screening approach is essential to determine the spectrum of activity and potency of these compounds.

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is suitable for initial screening of a large number of compounds.

Experimental Protocol: Agar Well Diffusion

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[19]

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate.[20]

-

Well Creation and Compound Addition: Create wells in the agar and add a defined volume of the test compound solution to each well.[21]

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.[19]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[22]

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[23]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[24]

-

Incubation: Incubate the plates under appropriate conditions.[25]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[26]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| N,4-diphenyl-1,3-thiazol-2-amine | Data to be generated | Data to be generated | Data to be generated |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Table 1: A template for summarizing antimicrobial activity data.

Anti-inflammatory Activity: Targeting Key Enzymes

The anti-inflammatory potential of N,4-diphenyl-1,3-thiazol-2-amine derivatives has been linked to the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6]

Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and its substrate, linoleic acid.[27]

-

Inhibitor Incubation: Incubate the enzyme with various concentrations of the test compound.[28]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Spectrophotometric Measurement: Monitor the formation of the product, hydroperoxyoctadecadienoic acid, by measuring the increase in absorbance at 234 nm.[29][30]

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Figure 3: The role of 5-LOX in inflammation and its inhibition by N,4-diphenyl-1,3-thiazol-2-amine.

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic approach to screening the biological activities of N,4-diphenyl-1,3-thiazol-2-amine and its derivatives. The outlined protocols for anticancer, antimicrobial, and anti-inflammatory assays, from initial high-throughput screening to detailed mechanistic studies, offer a robust framework for identifying and characterizing promising therapeutic candidates. The versatility of the 2-aminothiazole scaffold, coupled with a strategic and multi-faceted screening cascade, holds significant potential for the discovery of novel drugs to address unmet medical needs. Future investigations should focus on lead optimization, in vivo efficacy studies in relevant animal models, and a thorough evaluation of the pharmacokinetic and toxicological profiles of the most promising compounds.

References

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]

-

Design, synthesis and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives. (2020). Medicinal Chemistry Research. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

-

ChemHelper. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

-

Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

-

Centenary University. (n.d.). Thiazole. Retrieved from [Link]

-

Lee, J. Y., Kim, Y. S., Lee, Y. M., Kim, B. H., & Kim, K. H. (2008). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 294-297. [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Rodriguez-Sosa, L. A., et al. (2021). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. Molecular Informatics, 40(10), 2100095. [Link]

-

Revie, N. M., & Robbins, N. (2020). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 33(3), e00116-19. [Link]

-

Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Retrieved from [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Masters, J. R. W. (2000). Animal Cell Culture. Retrieved from [Link]

-

Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. (2020). Cell Cycle, 19(21), 2749-2758. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Journal of visualized experiments : JoVE, (93), 52055. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(4), 1-10. [Link]

-

Takahagi-Nakaira, E., Sugizaki, M. F., & Peraçoli, M. T. S. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 14(3), 518-528. [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2017). Bio-protocol, 7(12), e2341. [Link]

-

Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. Communications Biology, 4(1), 1-10. [Link]

-

In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(1), 123-126. [Link]

-

Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00072-19. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

Docking of compounds on colchicine-binding site of tubulin. (2016). ResearchGate. Retrieved from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). JoVE. Retrieved from [Link]

-

In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2018). BioMed Research International, 2018, 5607238. [Link]

-

FluoroFinder. (2019). A guide to Flow Cytometry Cell Cycle Analysis. Retrieved from [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2022). Journal of Molecular Structure, 1269, 133801. [Link]

-

In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (2020). Journal of Food Biochemistry, 44(10), e13437. [Link]

-

Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

-

Farce, A., et al. (2004). Docking study of ligands into the colchicine binding site of tubulin. Journal of enzyme inhibition and medicinal chemistry, 19(6), 541–547. [Link]

-

In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. (2011). African Journal of Pharmacy and Pharmacology, 5(7), 843-849. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medium.com [medium.com]

- 5. horizondiscovery.com [horizondiscovery.com]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]

- 14. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One moment, please... [hereditybio.in]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdb.apec.org [pdb.apec.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. academicjournals.org [academicjournals.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of N,4-Diphenyl-1,3-thiazol-2-amine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutically important molecules.[1][2] This five-membered heterocyclic ring system, containing sulfur and nitrogen atoms, serves as a versatile framework for the design of novel bioactive compounds.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][5][6] The success of clinically approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, both of which feature the 2-aminothiazole core, underscores the therapeutic potential of this structural motif.[2] This guide will delve into the intricate structure-activity relationships (SAR) of a specific class of these compounds: N,4-diphenyl-1,3-thiazol-2-amines and their analogs, with a particular focus on their emergence as potent anticancer agents targeting tubulin polymerization.

The N,4-Diphenyl-1,3-thiazol-2-amine Core: A Focus on Anticancer Activity

Within the vast chemical space of 2-aminothiazole derivatives, the N,4-diaryl-1,3-thiazol-2-amine scaffold has garnered significant attention for its potent antiproliferative effects.[7] These compounds, characterized by aryl substitutions at both the N2 and C4 positions of the thiazole ring, have been investigated as inhibitors of various cellular targets crucial for cancer progression.

Targeting Tubulin: A Key Mechanism of Action

A pivotal study by Sun et al. revealed that a series of N,4-diaryl-1,3-thiazol-2-amines act as potent inhibitors of tubulin polymerization.[7] Tubulin, a key component of the cytoskeleton, plays a critical role in cell division, motility, and morphology.[7] Drugs that disrupt tubulin dynamics are among the most effective anticancer agents.[7] The N,4-diaryl-1,3-thiazol-2-amine derivatives were found to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7]

Structure-Activity Relationship (SAR) Studies of N,4-Diaryl-1,3-thiazol-2-amine Analogs as Tubulin Inhibitors

The antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines is highly dependent on the nature and position of substituents on the two phenyl rings. The following sections dissect the key SAR findings from the study by Sun et al.[7]

Substitutions on the N-phenyl Ring (A-ring)

The substitutions on the N-phenyl ring, designated as the A-ring, have a profound impact on the antiproliferative potency.

-

Methoxy Substitutions: The presence of methoxy groups on the A-ring is a critical determinant of activity. A particularly favorable substitution pattern is the presence of 2,4-dimethoxy groups.[7]

-

Other Substitutions: While a range of substitutions were explored, the 2,4-dimethoxy pattern consistently yielded the most potent compounds.[7]

Substitutions on the 4-phenyl Ring (C-ring)

The substitutions on the 4-phenyl ring, or C-ring, also play a crucial role in modulating the biological activity.

-

Methoxy Substitutions: A methoxy group at the 4-position of the C-ring was found to be highly beneficial for antiproliferative activity.[7]

The Amino Linker

The amino group linking the N-phenyl ring to the thiazole core is another key structural feature.

-

Modification of the Amino Group: Introduction of a methyl or acetyl group at the nitrogen of the 2-amino linker resulted in a decrease in activity compared to the unsubstituted analog.[7] This suggests that an unsubstituted amino linker is preferred for optimal potency.

Summary of SAR for Antiproliferative Activity

The following table summarizes the key structure-activity relationships for the antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors.

| Position | Substitution | Effect on Activity | Reference |

| N-phenyl (A-ring) | 2,4-dimethoxy | Significant enhancement | [7] |

| 4-phenyl (C-ring) | 4-methoxy | Potent activity | [7] |

| 2-Amino Linker | N-methylation/N-acetylation | Reduced activity | [7] |

Experimental Protocols for the Evaluation of N,4-Diaryl-1,3-thiazol-2-amine Derivatives

The following are detailed experimental protocols based on the methodologies used to characterize the SAR of N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors.

General Synthesis of N,4-Diaryl-1,3-thiazol-2-amines

The synthesis of N,4-diaryl-1,3-thiazol-2-amines typically follows a Hantzsch thiazole synthesis.

DOT Script for Synthesis Workflow:

Caption: General synthetic scheme for N,4-diaryl-1,3-thiazol-2-amines.

Step-by-Step Protocol:

-

A mixture of a substituted acetophenone (1 mmol), an N-arylthiourea (1.2 mmol), and iodine (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with a saturated solution of sodium thiosulfate to remove excess iodine, and then with cold ethanol.

-

The crude product is purified by recrystallization or column chromatography to afford the desired N,4-diaryl-1,3-thiazol-2-amine.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

DOT Script for MTT Assay Workflow:

Caption: Workflow for the in vitro MTT antiproliferative assay.

Step-by-Step Protocol:

-

Human cancer cell lines (e.g., SGC-7901, MGC-803, BGC-823) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the N,4-diaryl-1,3-thiazol-2-amine derivatives for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Step-by-Step Protocol:

-

Tubulin protein is suspended in a polymerization buffer.

-

The test compound or a control vehicle is added to the tubulin solution.

-

The mixture is incubated at 37 °C to induce polymerization.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Broader Biological Activities of the 2-Aminothiazole Scaffold

While the N,4-diphenyl-1,3-thiazol-2-amine core has shown significant promise as a tubulin inhibitor, the broader class of 2-aminothiazole derivatives exhibits a wide range of other biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal activities of functionally substituted 2-aminothiazoles.[5][8] These compounds have shown activity against a panel of bacterial and fungal strains, in some cases exceeding the efficacy of standard drugs like ampicillin and ketoconazole.[8] Molecular docking studies suggest that the antibacterial activity may involve the inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis, while the antifungal mechanism may target CYP51 (lanosterol 14α-demethylase).[8][9]

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[2][10] For instance, derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine have been identified as potent inhibitors of KDR kinase (VEGFR-2).[11] Additionally, various 2-aminothiazole analogs have been explored as inhibitors of other kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[10][12][13]

Future Directions and Conclusion

The N,4-diphenyl-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting tubulin polymerization. The detailed SAR studies provide a clear roadmap for the rational design of more potent and selective inhibitors. Key takeaways for future optimization include:

-

Exploration of diverse substitutions on the N-phenyl and 4-phenyl rings: While methoxy groups have proven effective, a wider range of electronic and steric properties should be investigated.

-

Modification of the linker: Although the unsubstituted amino linker appears optimal in the studied series, bioisosteric replacements could be explored to improve pharmacokinetic properties.

-

Investigation of other biological targets: Given the broad bioactivity of the 2-aminothiazole scaffold, it is plausible that N,4-diaryl-1,3-thiazol-2-amine derivatives may have other cellular targets that contribute to their anticancer effects.

References

-

Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

(n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

(n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Retrieved from [Link]

-

(n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Retrieved from [Link]

-

(n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

-

(n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

-

(n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]

-

Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(11), e0188184. Retrieved from [Link]

-

(n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Retrieved from [Link]

-

(n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

(n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]

-

(n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

(n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

(n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

-

(n.d.). Structure-activity relationships of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors PMID: 20462263 | MCE [medchemexpress.cn]

Methodological & Application

Application Note: Kinase Inhibition Profiling of N,4-diphenyl-1,3-thiazol-2-amine Scaffolds

[1]

Introduction & Mechanistic Rationale

The N,4-diphenyl-1,3-thiazol-2-amine scaffold (also referred to as 2-anilino-4-phenylthiazole) represents a "privileged structure" in medicinal chemistry.[1] Its planar heterocyclic core mimics the adenine ring of ATP, allowing it to function as a potent Type I ATP-competitive inhibitor .

This scaffold is frequently derivatized to target serine/threonine kinases (e.g., CDK2, Aurora A/B ) and tyrosine kinases (e.g., VEGFR/KDR, EGFR ).[1] The nitrogen at the 3-position and the exocyclic amine at the 2-position often form critical hydrogen bonds with the kinase "hinge region" residues (e.g., Leu83 in CDK2).

Why ADP-Glo™?

For this lipophilic scaffold, we recommend the ADP-Glo™ Kinase Assay (Promega) over FRET or radiometric methods.[1]

-

High Dynamic Range: Thiazoles often exhibit nanomolar potency; ADP-Glo is sensitive at low conversion rates (<10%), essential for determining accurate IC50 values for potent inhibitors.[1]

-

Interference Resistance: Unlike fluorescence-based assays, the luminescent readout is less susceptible to quenching or autofluorescence often seen with aromatic thiazole derivatives.

Compound Management & Solubility (Critical)

Expert Insight: While N,4-diphenyl-1,3-thiazol-2-amine is soluble in DMSO, 2-aminothiazoles are prone to oxidative dimerization or degradation in DMSO stocks stored at room temperature for extended periods.[1]

-

Stock Preparation: Dissolve solid compound to 10 mM in 100% anhydrous DMSO.

-

Storage: Aliquot immediately into single-use vials and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Assay Tolerance: This scaffold is highly lipophilic. Ensure the final assay DMSO concentration is 1% (v/v) to prevent precipitation, while confirming the specific kinase tolerates this percentage (most do).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the inhibition assay, from reaction assembly to signal detection.

Figure 1: Step-by-step workflow for the ADP-Glo kinase inhibition assay. Pre-incubation (Step 3) is critical for hydrophobic inhibitors to access the ATP binding pocket.[1]

Detailed Protocol: IC50 Determination

Target System Example: CDK2/Cyclin A (Recombinant) Assay Volume: 10 µL (384-well Low Volume White Plate)

Reagents Required

| Reagent | Concentration / Notes |

| Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1][2] |

| Kinase | CDK2/Cyclin A (0.2 ng/µL final).[1] |

| Substrate | Histone H1 peptide (0.1 µg/µL final).[1] |

| ATP | Ultra-Pure ATP (Promega).[1][3] Concentration = Km(app) (typically 10-50 µM).[1] |

| Inhibitor | N,4-diphenyl-1,3-thiazol-2-amine (Start at 10 µM, 1:3 dilution).[1] |

Step-by-Step Procedure

-

Compound Dilution (The "Source" Plate):

-

Prepare a 10-point dose-response curve in 100% DMSO starting at 1 mM (100x final).

-

Dilute 1:25 in Kinase Buffer to generate 4x Working Solutions (4% DMSO).

-

-

Kinase Reaction Assembly (The "Assay" Plate):

-

Step A (Inhibitor): Dispense 2.5 µL of 4x Compound Working Solution into wells.

-

Step B (Enzyme): Add 2.5 µL of 4x Enzyme Mix (CDK2/Cyclin A + Peptide).

-

Critical Step: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temp (RT) . This allows the thiazole to bind the hinge region before competing with ATP.

-

Step C (Start): Add 5 µL of 2x ATP Solution to initiate the reaction.

-

Final Conditions: 10 µL volume, 1% DMSO.

-

Incubate for 60 minutes at RT.

-

-

Signal Development:

-

Data Acquisition:

-

Read Luminescence (Integration time: 0.5–1.0 sec).[1]

-

Mechanism of Action Validation

To confirm the N,4-diphenyl-1,3-thiazol-2-amine scaffold acts via ATP competition (and not allosteric modulation or aggregation), perform a Lineweaver-Burk analysis.[1]

Protocol Modification: Run the IC50 protocol (Section 4) using three distinct ATP concentrations:

- [4]

Expected Result: If the scaffold is ATP-competitive, the IC50 will shift systematically higher as ATP concentration increases (Cheng-Prusoff relationship).[1]

Figure 2: Competitive binding logic.[1] High ATP concentrations will outcompete the Thiazole scaffold, restoring kinase activity, which confirms the binding mode.[1]

Data Analysis & Quality Control

Calculating % Inhibition

-

RLU_max: Enzyme + Substrate + ATP + DMSO (No Inhibitor).[1]

-

RLU_min: No Enzyme (or Enzyme + High Conc. Staurosporine).

Acceptance Criteria (Self-Validating System)

| Parameter | Target Value | Troubleshooting |

| Z' Factor | > 0.6 | If < 0.5, check pipetting precision or DMSO tolerance. |

| Signal/Background | > 10-fold | If low, increase Enzyme conc. or incubation time. |

| Hill Slope | -0.8 to -1.2 | If > -0.8 (steep), suspect compound aggregation/precipitation.[1] |

References

-

Discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorg.[1][7] Med. Chem. Lett. (2004).[1][7]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J. Med.[1][8] Chem. (2010).[1][8]

-

Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. ChemMedChem (2021). (Detailed analysis of DMSO stability issues).

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. kinaselogistics.com [kinaselogistics.com]

- 4. promega.com [promega.com]

- 5. ADP-Glo™ Kinase Assay [promega.jp]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Characterization of N,4-diphenyl-1,3-thiazol-2-amine Scaffolds

Executive Summary

The N,4-diphenyl-1,3-thiazol-2-amine core represents a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for high-affinity ligands targeting tubulin polymerization (oncology) and COX-2/5-LOX/MyD88 inflammatory pathways (immunology).[1][2] This application note provides a rigorous, field-validated framework for the in vivo evaluation of this chemical entity.

Unlike standard libraries, this scaffold exhibits significant lipophilicity and specific metabolic liabilities.[1] This guide moves beyond basic screening, offering detailed protocols for formulation, pharmacokinetic (PK) profiling, and efficacy testing in validated animal models.[1]

Part 1: Chemical Identity & Formulation Strategy

Physicochemical Profile[1][3][4][5][6][7][8]

-

IUPAC Name: N,4-diphenyl-1,3-thiazol-2-amine[1]

-

Core Scaffold: 2-amino-4-arylthiazole[1]

-

Molecular Weight: ~252.33 g/mol

-

LogP (Predicted): ~3.5 – 4.2 (High Lipophilicity)

-

Solubility: Poor in water; soluble in DMSO, DMF, and lipids.[1]

"Gold Standard" Formulation for In Vivo Delivery

Due to the high LogP, simple aqueous suspensions often lead to erratic bioavailability.[1] The following formulation is optimized for intraperitoneal (IP) and oral (PO) delivery in rodents to ensure consistent exposure.

Vehicle System: "Cosolvent-Surfactant Mix"

| Component | Percentage (v/v) | Function |

|---|---|---|

| DMSO | 5 - 10% | Primary Solubilizer (Stock solution) |

| PEG-400 | 40% | Cosolvent / Stabilizer |

| Tween 80 | 5% | Surfactant (Prevents precipitation) |

| Saline (0.9%) | Balance (45-50%) | Aqueous Bulk |[1]

Preparation Protocol:

-

Dissolve the test compound in 100% DMSO to create a 20x stock concentration.

-

Add PEG-400 and vortex vigorously for 30 seconds.

-

Add Tween 80 and vortex.

-

Slowly add warm (37°C) saline dropwise while vortexing. Critical: Rapid addition of saline will cause the compound to crash out of solution.[1]

-

Sonicate for 10 minutes prior to dosing.

Part 2: Pharmacokinetic (PK) Profiling

Rationale: Efficacy failure in thiazole derivatives is often due to rapid metabolic clearance (oxidation of the phenyl ring or N-dealkylation).[1] A PK snapshot is mandatory before efficacy studies.[1]

Experimental Design

-

Species: Male Sprague-Dawley Rats (n=3 per timepoint).[1]

-

Dose: 5 mg/kg (IV) and 20 mg/kg (PO).

-

Sampling: Serial tail vein bleeding.

Workflow Diagram (DOT)

Figure 1: Pharmacokinetic workflow ensuring data integrity for bioavailability (%F) calculation.

Part 3: Oncology Efficacy Model (Xenograft)

Mechanism: N,4-diphenyl-1,3-thiazol-2-amine derivatives frequently act as Tubulin Polymerization Inhibitors (binding to the colchicine site), leading to G2/M cell cycle arrest and apoptosis.[1]

Model Selection[1]

-

Cell Line: A549 (Non-Small Cell Lung Cancer) or MCF-7 (Breast Cancer).[1]

-

Host: BALB/c Nude Mice (Immunocompromised).[1]

Detailed Protocol

-

Implantation: Inject

cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.[1] -

Staging: Allow tumors to reach ~100-150 mm³ (approx. 10-14 days).

-

Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

-

Treatment Regimen:

-

Endpoints:

Mechanism of Action Visualization

Figure 2: Proposed mechanism of action for thiazole-based antineoplastic activity.[1]

Part 4: Anti-Inflammatory Model

Mechanism: Thiazole-2-amines are potent inhibitors of COX-2 and MyD88 dimerization.[1]

Model: Carrageenan-Induced Paw Edema (Rat)

This is the industry-standard acute inflammation model.[1] It is self-validating because the edema peak (3-4 hours) correlates strictly with prostaglandin (COX-2) release.[1]

Detailed Protocol

-

Pre-Treatment: Fast rats for 12 hours.

-

Baseline Measurement: Measure initial paw volume (

) using a plethysmometer.[1] -

Dosing: Administer Test Compound (10, 30 mg/kg PO) or Indomethacin (10 mg/kg, Positive Control) 1 hour before induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan (

-carrageenan) into the sub-plantar tissue of the right hind paw.[1] -

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

[1][4]

Part 5: Data Summary & Interpretation[1]

| Parameter | Desirable Criteria | Action if Failed |

| Bioavailability (%F) | > 20% | Switch to IP dosing or micronize particle size. |

| Clearance (Cl) | < 70% Liver Blood Flow | Modify 4-phenyl ring (add Fluorine to block metabolism).[1] |

| Tumor Growth Inhibition (TGI) | > 50% vs Control | Verify intratumoral drug concentration. |

| Edema Inhibition | > 40% at 3 hours | Compound likely selective for COX-2; check selectivity index.[1] |

References

-

Sun, M., et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.[1] Bioorganic & Medicinal Chemistry Letters.

-

Gierse, J. K., et al. (1995). COX-2 inhibitors: Pharmacology and in vivo models.[1] Journal of Pharmacology and Experimental Therapeutics.

-

Zhang, L., et al. (2019). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses.[1][4] European Journal of Medicinal Chemistry.

-

BenchChem. N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine Structure and Bioactivity Data.

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.[1][5] Acta Chimica Slovenica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine|RUO [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,4-diphenyl-1,3-thiazol-2-amine as a Tool Compound in Cell Biology

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Thiazole Scaffold

The N,4-diphenyl-1,3-thiazol-2-amine core structure belongs to the broader class of N,4-diaryl-1,3-thiazole-2-amines, a chemical scaffold of significant interest in medicinal chemistry and cell biology.[1] This family of compounds has demonstrated a diverse range of biological activities, positioning them as valuable tool compounds for interrogating key cellular pathways. This guide provides a comprehensive overview of the known and potential applications of N,4-diphenyl-1,3-thiazol-2-amine, complete with detailed protocols to empower researchers in their cell-based investigations.

Emerging research on related analogs suggests that N,4-diphenyl-1,3-thiazol-2-amine likely exhibits multi-faceted biological effects, primarily centered around anti-inflammatory and anti-cancer activities. These effects are attributed to its potential to modulate two critical cellular processes: the inflammatory eicosanoid signaling cascade and the dynamics of microtubule polymerization. This dual-activity profile makes it a compelling tool for studying the intricate interplay between cytoskeletal regulation and inflammatory signaling in both normal and pathological cellular contexts.

Physicochemical Properties and Reagent Preparation

A foundational aspect of utilizing any tool compound is the accurate preparation of stock solutions. While definitive solubility data for N,4-diphenyl-1,3-thiazol-2-amine is not extensively published, compounds of this class are generally soluble in dimethyl sulfoxide (DMSO). It is crucial to empirically determine the solubility limit for your specific batch of the compound.

Protocol for Stock Solution Preparation:

-

Reagent Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle N,4-diphenyl-1,3-thiazol-2-amine powder in a chemical fume hood.

-

Solvent Selection: Use sterile, anhydrous DMSO of the highest purity available.

-

Preparation of a 10 mM Stock Solution:

-

Calculate the mass of N,4-diphenyl-1,3-thiazol-2-amine (Molecular Weight: 252.33 g/mol ) required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.52 mg of the compound in 1 mL of DMSO.

-

Add the calculated mass of the compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light. Studies on similar 2-aminothiazole derivatives suggest that long-term storage in DMSO at room temperature can lead to degradation.[2]

Application I: Interrogation of the Eicosanoid Pathway - Anti-Inflammatory Potential

Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators that play a central role in inflammation.[1] Their synthesis is orchestrated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Several N,4-diaryl-1,3-thiazole-2-amine derivatives have been identified as inhibitors of these key enzymes, suggesting a mechanism for their anti-inflammatory effects.

Conceptual Framework: Dual Inhibition of COX and LOX Pathways

The diagram below illustrates the arachidonic acid cascade and the points of intervention for COX and LOX inhibitors.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Workflow for Characterizing Anti-Cancer Activity

A multi-step approach is recommended to fully characterize the anti-cancer effects of N,4-diphenyl-1,3-thiazol-2-amine.

Caption: A stepwise workflow for investigating anti-cancer effects.

Detailed Experimental Protocols

A. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., HT-1080, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N,4-diphenyl-1,3-thiazol-2-amine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on tubulin polymerization.

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin in a general tubulin buffer.

-

Assay Setup: In a 96-well plate, add tubulin solution, GTP, and either the vehicle control, a known tubulin inhibitor (e.g., nocodazole), a known tubulin stabilizer (e.g., paclitaxel), or various concentrations of N,4-diphenyl-1,3-thiazol-2-amine.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

C. Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with N,4-diphenyl-1,3-thiazol-2-amine at a concentration around its IC50 value for an appropriate time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei). Image the cells using a fluorescence or confocal microscope.

D. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with N,4-diphenyl-1,3-thiazol-2-amine for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

E. Detection of Apoptosis by Caspase Activation (Western Blot)

Activation of caspases is a hallmark of apoptosis. This can be detected by observing the cleavage of pro-caspases into their active forms.

-

Protein Extraction: Treat cells with N,4-diphenyl-1,3-thiazol-2-amine. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against pro-caspase-3 and cleaved caspase-3.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.

| Assay | Reported IC50 Range for Analogs |

| Cytotoxicity (various cancer cell lines) | 0.36 - 86 µM [1][3][4] |

| Tubulin Polymerization Inhibition | 3.3 - 9.52 µM [4][5] |

Note: As with the anti-inflammatory assays, these IC50 values are for related compounds and should serve as a starting point for experimental design.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, if the MTT assay indicates cytotoxicity, the subsequent experiments are designed to elucidate the mechanism. A positive result in the tubulin polymerization assay should be corroborated by the visualization of microtubule disruption via immunofluorescence and an observed G2/M cell cycle arrest. Finally, the induction of apoptosis, as measured by caspase activation, provides a functional consequence of these upstream events. Consistent results across this workflow provide a high degree of confidence in the compound's mechanism of action.

Conclusion

N,4-diphenyl-1,3-thiazol-2-amine is a promising tool compound for cell biology research, with potential applications in the study of inflammation and cancer. Its likely dual role as an inhibitor of eicosanoid synthesis and tubulin polymerization makes it a versatile probe for dissecting these fundamental cellular processes. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the biological activities of this intriguing molecule.

References

-

Sun, M., et al. (2016). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 11(3), e0151283. [Link]

-

Rathod, V. D., et al. (2017). Synthesis, Characterization and Anti-inflammatory Activity of Certain Novel 2, 4-disubstituted 1,3-thiazole Derivatives. Rasayan Journal of Chemistry, 10(3), 856-863. [Link]

-

Abdel-Aziz, M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(10), 5949-5965. [Link]

- BenchChem. (2025). Validating the Anticancer Effects of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine In Vivo: A Comparative Guide.

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5898. [Link]

- ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.

-

Lee, J. Y., et al. (2007). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 105-108. [Link]

-

Serafin, K., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 25(11), 2537. [Link]

-

Abdel-Aziz, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5898. [Link]

- ResearchGate. (n.d.). Effect of 3 a, 4 g and 4 i on tubulin polymerization reactions.

-

Szymańska, E., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(2), 336. [Link]

- Creative Bioarray. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

-

Khan, I., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1252, 132152. [Link]

-

Ullah, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296. [Link]

-

Orlando, L., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 272(2), 743-749. [Link]

- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.

-

Wagner, K. M., et al. (2018). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 144, 463-477. [Link]

-

de Oliveira, R. B., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(60), 13618-13623. [Link]

- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.

-

Kerdesky, F. A., et al. (1991). 4-hydroxythiazole inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 34(7), 2158-2165. [Link]

-

Kumar, A., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860. [Link]

- Chemical Synthesis Database. (n.d.). N-phenyl-1,3,4-thiadiazol-2-amine.

-

Gzella, A., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1382. [Link]

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

Sources

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"N,4-diphenyl-1,3-thiazol-2-amine" solubility issues in DMSO

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for N,4-diphenyl-1,3-thiazol-2-amine. This document, prepared by our senior application scientists, provides in-depth troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. We aim to equip researchers, scientists, and drug development professionals with the expertise to handle this compound effectively in their experiments.

N,4-diphenyl-1,3-thiazol-2-amine (PubChem CID: 954216) is a heterocyclic compound featuring a thiazole core with two phenyl group substitutions.[1] This structure confers significant hydrophobicity, which can present challenges for dissolution, particularly when preparing stock solutions for biological assays. While DMSO is a powerful and widely used solvent for such compounds, its unique properties require careful handling to achieve successful solubilization and avoid experimental artifacts.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with N,4-diphenyl-1,3-thiazol-2-amine and other poorly soluble compounds in DMSO.

Q1: My N,4-diphenyl-1,3-thiazol-2-amine powder is not dissolving in DMSO at room temperature. What should I do first?

A1: This is a common challenge. The initial steps should focus on providing sufficient energy to overcome the compound's crystal lattice energy without causing degradation.

-

Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can dramatically reduce its solvating power for hydrophobic compounds.[4][5]

-

Mechanical Agitation: Start by vortexing the solution vigorously for 2-3 minutes.

-

Apply Gentle Heat: Warm the solution in a water bath set to 37°C.[6] Intermittent vortexing during this process can help. Avoid excessive heat, as it may degrade the compound.

-

Use Sonication: If gentle heat is insufficient, sonicate the vial in a water bath for 5-10 minutes.[7] This uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.[4]

Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen?

A2: This phenomenon is known as "crashing out" or precipitation. It occurs because N,4-diphenyl-1,3-thiazol-2-amine is highly soluble in the organic solvent DMSO but poorly soluble in the aqueous environment of your buffer or medium.[8] When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, causing the compound to exceed its solubility limit in the new mixture and precipitate out of the solution.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[9] Some robust cell lines may tolerate up to 1%, but this should be validated. Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for your test compound.[9]

Q4: How should I prepare and store my DMSO stock solution of N,4-diphenyl-1,3-thiazol-2-amine?

A4: Proper storage is critical for maintaining the integrity of your compound.

-

Preparation: Once dissolved, it is best practice to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and avoids repeated freeze-thaw cycles.[9]

-

Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

-

Stability: Be aware that some 2-aminothiazole compounds can exhibit instability in DMSO over time, even when frozen.[3] It is advisable to use freshly prepared stock solutions whenever possible or to re-qualify stored stocks if results are inconsistent.

Part 2: In-Depth Troubleshooting Guide

When basic methods are insufficient, a more systematic approach is required. This guide provides a logical workflow and detailed protocols to resolve persistent solubility issues.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the solubility of N,4-diphenyl-1,3-thiazol-2-amine.

Caption: A step-by-step workflow for dissolving challenging compounds in DMSO.

Experimental Protocols

This protocol employs physical methods to enhance solubility.

-

Accurately weigh the desired amount of N,4-diphenyl-1,3-thiazol-2-amine into a sterile glass or polypropylene vial.

-

Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.

-

Vortex the mixture vigorously for 2-3 minutes at room temperature.

-

If undissolved particles remain, place the vial in a water bath pre-heated to 37°C for 10-15 minutes. Vortex the vial every 5 minutes.

-

If the compound is still not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

-

Once the solution is clear, allow it to cool to room temperature. Visually inspect for any signs of precipitation.

-

If the solution remains clear, proceed with your experiment or aliquot for storage at -20°C or -80°C.

This protocol is designed to minimize the "crashing out" of the compound when diluting the DMSO stock into an aqueous medium.

-

Warm both your DMSO stock solution and your aqueous dilution buffer (e.g., cell culture medium, PBS) to 37°C.

-

Perform a stepwise or serial dilution instead of a single large dilution. For example, to achieve a 1:1000 dilution, first dilute 1:10, then 1:10 again, and finally 1:10.

-

When diluting, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and prevents the formation of localized high concentrations of the compound that can initiate precipitation.[9]

-

Visually inspect the final solution for any signs of turbidity or precipitate. The presence of a slight haze (opalescence) may indicate the formation of a colloidal suspension rather than a true solution.

Advanced Strategy: The Co-Solvent Approach

If precipitation in the final aqueous solution remains an issue, a co-solvent can be used to improve solubility and stability. Co-solvents are water-miscible organic reagents that can help bridge the polarity gap between DMSO and water.[10]

Common Co-solvents:

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sodium carboxymethylcellulose (CMC-Na)

Example Protocol (for in vivo studies):

-

Dissolve N,4-diphenyl-1,3-thiazol-2-amine in DMSO to create a concentrated primary stock.

-

In a separate tube, prepare the final vehicle. A common formulation is 5% DMSO, 40% PEG400, and 55% Saline.

-

Slowly add the DMSO stock from step 1 to the vehicle from step 2 while vortexing continuously to achieve the final desired concentration. The final DMSO concentration should be kept low, preferably 5% or less.[9]

Part 3: Understanding the Scientific Principles

A deeper understanding of the underlying chemistry is key to mastering compound solubilization.

The Physicochemical Nature of N,4-diphenyl-1,3-thiazol-2-amine

The molecular structure dictates solubility. The two phenyl rings are large, non-polar, hydrophobic moieties. The thiazole ring, containing nitrogen and sulfur atoms, introduces some polarity and hydrogen bond accepting/donating capability. However, the overall character of the molecule is highly lipophilic, predicting poor aqueous solubility. This is a common feature of many "drug-like" small molecules and a primary reason for solubility challenges.[6][7]

The Double-Edged Sword: DMSO as a Solvent

DMSO is an exceptional aprotic, polar solvent, making it effective for a wide array of organic materials.[2] Its power comes from its ability to disrupt intermolecular forces, including the pi-stacking interactions common between the phenyl rings of N,4-diphenyl-1,3-thiazol-2-amine.

However, its utility is dependent on its purity. DMSO is extremely hygroscopic (readily absorbs water from the atmosphere). The presence of even small amounts of water creates a more polar environment that can significantly decrease the solubility of non-polar compounds.[4][11] Furthermore, prolonged storage in DMSO at room temperature can sometimes lead to compound degradation.[3]

Visualizing Precipitation: The "Crashing Out" Phenomenon

When a DMSO stock is diluted into an aqueous buffer, the solvent composition shifts dramatically. The buffer acts as an "anti-solvent." The compound, which was stable in a high-DMSO environment, is suddenly in a high-water environment where it is not soluble. This forces the compound molecules to aggregate and precipitate out of the solution, rendering them biologically unavailable.

Caption: The process of a compound precipitating upon dilution in an aqueous buffer.

Part 4: Summary of Troubleshooting Techniques

The table below summarizes the key strategies discussed in this guide.

| Technique | Principle of Action | Best Practices & Considerations |

| Vigorous Vortexing | Provides mechanical energy to break up solute particles and increase interaction with the solvent. | A necessary first step for all dissolution attempts. |

| Gentle Warming | Increases kinetic energy, enhancing the dissolution rate. Most substances absorb heat during dissolution.[12] | Do not exceed 40°C to avoid potential compound degradation. Use a calibrated water bath. |

| Sonication | Uses high-frequency sound waves to create cavitation, which scrubs particle surfaces and breaks aggregates.[7] | Use a water bath to ensure even energy distribution and prevent localized heating. |

| Use of Anhydrous DMSO | Minimizes water content, which acts as an anti-solvent for hydrophobic compounds.[4] | Purchase high-purity, anhydrous grade DMSO. Store in small, tightly sealed bottles with desiccant. |

| Stepwise Dilution | Avoids creating localized, supersaturated regions that trigger precipitation.[9] | Add the DMSO stock to the aqueous buffer, not the other way around. Ensure rapid mixing. |

| Co-Solvent Use | Increases the overall solvating capacity of the final aqueous solution.[10] | The co-solvent must be compatible with your experimental system (e.g., non-toxic to cells). Validate with vehicle controls. |

References

-

PubChem. (n.d.). N,4-diphenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Various Authors. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Retrieved February 13, 2026, from [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

-

Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 35-49. [Link]

-

Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved February 13, 2026, from [Link]

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved February 13, 2026, from [Link]

-

Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved February 13, 2026, from [Link]

-

Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved February 13, 2026, from [Link]

-

de Witte, W., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(17), 1938-1943. [Link]

Sources

- 1. N,4-diphenyl-1,3-thiazol-2-amine | C15H12N2S | CID 954216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]